2,2'-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)
Overview
Description
2,2’-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine) is an organic compound with the molecular formula C44H30N6. This compound is known for its complex structure, which includes two triazine rings connected by a phenylene bridge with ethylene linkages. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine) typically involves the following steps:
Formation of the Triazine Rings: The triazine rings are formed through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Coupling Reaction: The triazine rings are then coupled with a phenylene bridge using a palladium-catalyzed cross-coupling reaction. This step often requires specific conditions such as elevated temperatures and inert atmospheres to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction conditions is common to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The triazine rings can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
2,2’-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between triazine derivatives and biological macromolecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine) exerts its effects involves interactions with specific molecular targets. The triazine rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenylene bridge and ethylene linkages provide structural rigidity, allowing the compound to fit into specific binding sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis(5-methyl-1,3-benzoxazole)
- 2,2’-(1,4-phenylene)diacetonitrile
- 4,4’-bis(2-benzoxazolyl)stilbene
Uniqueness
Compared to similar compounds, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine) is unique due to its dual triazine rings and phenylene bridge, which confer distinct chemical properties. This structure allows for versatile chemical reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
2-[4-[(E)-2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]ethenyl]phenyl]-4,6-diphenyl-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N6/c1-5-13-33(14-6-1)39-45-40(34-15-7-2-8-16-34)48-43(47-39)37-27-23-31(24-28-37)21-22-32-25-29-38(30-26-32)44-49-41(35-17-9-3-10-18-35)46-42(50-44)36-19-11-4-12-20-36/h1-30H/b22-21+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAKHFZYKZZWCA-QURGRASLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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